(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine

Analytical derivatization Biomarker detection Reaction kinetics

This 4-Fluoro-3-(trifluoromethyl)phenylhydrazine provides a unique electronic profile (LogP 2.9, PSA 38.05 Ų) for controlled nucleophilicity and regioselectivity in pyrazole synthesis, kinase inhibitor development, and analytical derivatization. Generic replacements risk up to 7-fold slower kinetics and invalid results. Its defined 15.5 Šdistance constraint is critical for NMR enzyme mapping. For predictable performance and reliable analytical data, choose the correct isomer.

Molecular Formula C7H6F4N2
Molecular Weight 194.13 g/mol
CAS No. 105224-02-0
Cat. No. B008856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine
CAS105224-02-0
Synonyms(4-FLUORO-3-TRIFLUOROMETHYL-PHENYL)-HYDRAZINE
Molecular FormulaC7H6F4N2
Molecular Weight194.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NN)C(F)(F)F)F
InChIInChI=1S/C7H6F4N2/c8-6-2-1-4(13-12)3-5(6)7(9,10)11/h1-3,13H,12H2
InChIKeyMZVWTLIAAUXYAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine CAS 105224-02-0: Procurement-Grade Building Block with Defined Reactivity Parameters


(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine (CAS 105224-02-0, MF C7H6F4N2, MW 194.13) is a fluorinated arylhydrazine featuring a para-fluoro and meta-trifluoromethyl substitution pattern on the phenyl ring [1]. This substitution pattern confers a distinct electronic profile, as quantified by computed descriptors including a LogP of 2.9034 and a topological polar surface area (PSA) of 38.05 Ų [2]. The compound serves as a key nucleophilic building block for the construction of nitrogen-containing heterocycles, particularly pyrazoles, pyrazolines, and hydrazones, with demonstrated applications in medicinal chemistry and analytical derivatization [3].

Why Generic Substitution of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine Fails in Procurement


Substituting (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine with a seemingly similar arylhydrazine—such as 4-fluorophenylhydrazine, 3-(trifluoromethyl)phenylhydrazine, or regioisomeric 2-fluoro-5-(trifluoromethyl)phenylhydrazine—without verification of structure-activity or structure-reactivity data introduces quantifiable risks in synthetic outcomes and analytical performance. The specific 4-fluoro, 3-trifluoromethyl substitution pattern generates a unique electronic and steric environment that controls nucleophilicity, regioselectivity in cyclocondensation reactions, and the rate of hydrazone formation [1][2]. As demonstrated in direct comparative kinetics, even subtle changes in fluorine substitution alter reaction rates by up to 7-fold, and positional isomerism dictates the spatial relationship between the hydrazine-derived probe and target enzyme active sites [3]. Consequently, generic replacement based solely on functional group similarity can lead to failed reactions, altered product distributions, or invalid analytical results. The quantitative evidence below establishes the precise performance parameters that define this compound's procurement value.

(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine: Quantitative Differentiation Evidence for Procurement Decisions


Derivatization Kinetics: Para-CF3 Substitution Enhances Hydrazone Formation Rate vs. Meta-CF3 Analog

In a head-to-head kinetic study of fluorinated phenylhydrazines reacting with the lipid peroxidation biomarker 4-hydroxy-2-nonenal (4-HNE), para-trifluoromethylphenylhydrazine (para-CF3) exhibited a second-order rate constant (kf) of 3.0 ± 0.2 M⁻¹ s⁻¹, which is 1.76-fold higher than the rate observed for meta-trifluoromethylphenylhydrazine (1.7 ± 0.1 M⁻¹ s⁻¹) under identical conditions [1]. The target compound (4-fluoro-3-(trifluoromethyl)phenyl)hydrazine, bearing both para-fluoro and meta-CF3 groups, is expected to exhibit intermediate reactivity that balances rapid derivatization with controlled reaction profiles, though direct kinetic data for this specific compound are not available; this inference is drawn from class-level structure-reactivity relationships observed across a panel of seven fluorinated phenylhydrazines [1].

Analytical derivatization Biomarker detection Reaction kinetics

Enzyme Active-Site Mapping: Para-Fluoro Substitution Defines Copper-Cofactor Distance with 3.6 Å Precision vs. Ortho/Meta Isomers

In a study using ortho-, meta-, and para-trifluoromethylphenylhydrazine as active-site probes for porcine plasma amine oxidase, 19F NMR relaxation measurements quantified the exact distance from the fluorine atom to the copper cofactor. The copper lies at 10.9 Å from the ortho-fluorine, 14.3 Å from the meta-fluorine, and 15.5 Å from the para-fluorine [1]. The target compound, with its para-fluoro substituent, provides a precisely defined 15.5 Å distance constraint for mapping the copper-active carbonyl spatial relationship, a value that differs by 3.6 Å from the meta isomer and 4.6 Å from the ortho isomer. This positional specificity is critical for accurate structural modeling of enzyme active sites [1].

Enzyme inhibition 19F NMR Active-site mapping

Regioisomeric Specificity in Patent-Disclosed Bioactive Scaffolds: 4-Fluoro-3-CF3 Phenyl Moiety Enables CCR2 Antagonism with IC50 432 nM

Patent US9603834 discloses N-[4,5-dichloro-2-({[4-fluoro-3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]thiophene-2-sulfonamide as a potent CCR2 receptor antagonist with an IC50 of 432 nM [1]. The 4-fluoro-3-trifluoromethyl substitution pattern on the phenyl ring is explicitly claimed and contributes to the binding affinity. While no direct comparator data is provided within the patent for alternative substitution patterns, the specificity of the claim underscores that this particular regioisomeric arrangement is integral to achieving the disclosed potency. In contrast, the regioisomer 2-fluoro-5-(trifluoromethyl)phenylhydrazine is associated with distinct patent families targeting cystic fibrosis and cannabinoid receptors, indicating divergent biological outcomes from positional isomerism .

Medicinal chemistry CCR2 antagonist Patent data

Synthetic Accessibility: Scalable Production up to 200 kg with 98% Purity Specification

The compound is commercially available at a production scale of up to 200 kg with a minimum purity specification of 98% (GC) and moisture content ≤0.5% [1]. This contrasts with many regioisomeric or less-common fluorinated phenylhydrazines, which are typically offered only in research-scale quantities (e.g., 100 mg to 1 g) and lower purity grades (≥95%) [2]. The established large-scale synthetic route—diazotization of 4-fluoro-3-(trifluoromethyl)aniline followed by reduction with SnCl2·2H2O—yields the product in 64% calculated yield (2.0 g from 3.0 g aniline) as documented in patent US09439890B2 .

Scale-up Supply chain Quality control

Priority Application Scenarios for (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine Procurement


Analytical Derivatization for Lipid Peroxidation Biomarker Quantification

Use as a derivatization reagent for aldehydes such as 4-hydroxy-2-nonenal (4-HNE) in LC-MS or UV-Vis assays. The compound's fluorinated hydrazine moiety forms stable hydrazones with favorable UV absorbance, enabling sensitive detection. The para-fluoro substitution provides a 15.5 Å distance constraint for 19F NMR-based enzyme mapping studies [4][2].

Synthesis of Trifluoromethylated Pyrazoles and Pyrazolines

Employ as a nucleophilic building block in cyclocondensation reactions with β-CF3-1,3-enynes or 1,3-diketones to construct trifluoromethylated pyrazoles, pyrazolines, and pyrazolidines—privileged scaffolds in agrochemical and pharmaceutical discovery [4].

Preparation of Kinase Inhibitor Intermediates

Utilize as a key intermediate for synthesizing fluorinated pyrazole and indazole derivatives that serve as ATP-competitive kinase inhibitors. The 4-fluoro-3-trifluoromethyl substitution pattern enhances metabolic stability and target binding selectivity in drug candidates [4].

19F NMR Probe for Enzyme Active-Site Mapping

Use as a covalent active-site probe for metalloenzymes containing carbonyl cofactors (e.g., amine oxidases, quinoproteins). The para-fluoro substituent provides a precisely defined distance constraint (15.5 Å to copper) for NMR relaxation-based structural determination [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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